molecular formula C32H37N3O5 B1221019 Elziverine CAS No. 95520-81-3

Elziverine

Cat. No.: B1221019
CAS No.: 95520-81-3
M. Wt: 543.7 g/mol
InChI Key: PWZXTLHDGIBNLG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Elziverine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings and the isoquinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride and bromine are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.

Scientific Research Applications

Comparison with Similar Compounds

Elziverine is unique in its specific binding site on calmodulin, which differs from other calmodulin antagonists such as trifluoperazine and W-7 . Similar compounds include:

    Trifluoperazine: Another calmodulin antagonist with different binding properties.

    W-7: A calmodulin antagonist with a distinct mechanism of action.

    Calmidazolium: Known for its selective inhibition of calmodulin.

This compound’s uniqueness lies in its specific binding site and its potential therapeutic applications in neurological and cognitive disorders .

Properties

CAS No.

95520-81-3

Molecular Formula

C32H37N3O5

Molecular Weight

543.7 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]isoquinoline

InChI

InChI=1S/C32H37N3O5/c1-36-28-9-7-6-8-27(28)35-14-12-34(13-15-35)21-23-20-33-26(16-22-10-11-29(37-2)30(17-22)38-3)25-19-32(40-5)31(39-4)18-24(23)25/h6-11,17-20H,12-16,21H2,1-5H3

InChI Key

PWZXTLHDGIBNLG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=C(C3=CC(=C(C=C32)OC)OC)CN4CCN(CC4)C5=CC=CC=C5OC)OC

95520-81-3

Synonyms

6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-4-((4-(2-methoxyphenyl)-1-piperazinyl)methyl)isoquinoline
R0-22-4834
Ro 22-4839

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10.0 g of 4-chloromethyl-6,7-dimethoxy-1-[(3,4-dimethoxyphenyl)methyl]isoquinoline, 5.5 g of 1-(2-methoxyphenyl)piperazine, and 7.6 ml of triethylamine in 100 ml of dimethylsulfoxide was heated at 80° for one hour under argon. The cooled solution was then diluted with water and extracted with methylene chloride. The organic layer was washed with sodium bicarbonate solution, dried over sodium sulfate, charcoaled, and evaporated. The residue was crystallized from ethanol to give 11.1 g of 6,7-dimethoxy-1-{(3,4-dimethoxyphenyl)methyl}-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline as a yellow solid, mp 117°-119°.
Name
4-chloromethyl-6,7-dimethoxy-1-[(3,4-dimethoxyphenyl)methyl]isoquinoline
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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